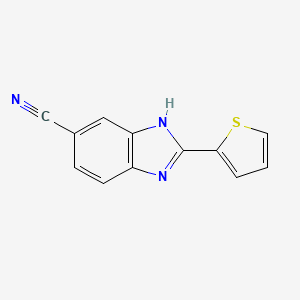
2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Wissenschaftliche Forschungsanwendungen
Antimicrobial and DNA Binding
2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzodiazole (HL) exhibits significant antimicrobial properties against various bacterial and fungal strains, as determined by well diffusion methods. It also demonstrates notable DNA binding behavior, which suggests potential applications in the study and manipulation of genetic materials. The structural integrity of the compound is confirmed by various spectroscopic methods, highlighting its stability and potential for bioactive applications (Latha et al., 2014).
Electrochromic Properties
The synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitriles has led to the exploration of their electrochromic properties. These properties are particularly notable in copolymers with EDOT, where they exhibit distinct electrochromic behaviors suitable for electronic display (ECD) applications. This demonstrates the compound's versatility and potential in developing advanced materials for electronic and optical devices (Abaci et al., 2016).
Antiproliferative Activity
Ruthenium(II) complexes incorporating 2-(thiophen-2-yl)-vinyl-thiophene-2-carbonitrile exhibit significant antiproliferative activity against human leukemia cancer cells (HL-60 cells). This points to the potential of these complexes as antitumor agents, offering a new avenue for cancer treatment research (Moreno et al., 2010).
Antioxidant and Antianxiety Activities
Thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile have shown promising antioxidant, antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings suggest their potential for developing new therapeutic agents for treating various conditions (Amr et al., 2010).
Synthesis of Schiff Bases and Antimicrobial Activity
The synthesis of novel Schiff bases using 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates effective antimicrobial activity. This highlights the compound's utility in generating new bioactive molecules with potential applications in combating microbial infections (Puthran et al., 2019).
Wirkmechanismus
Target of Action
6-Cyano-2-(2-thienyl)benzimidazole, also known as 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile, is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of biological activities, including anticancer properties . The primary targets of these compounds are often cancer cells, where they interfere with cell proliferation and induce apoptosis .
Mode of Action
The mode of action of benzimidazole derivatives is often linked to their structure. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . These compounds interact with their targets, leading to changes in cellular processes that result in the inhibition of cancer cell growth .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various cellular processes, including dna synthesis, cell cycle progression, and apoptosis . These effects can lead to the inhibition of cancer cell growth and the induction of cell death .
Result of Action
The result of the action of 6-Cyano-2-(2-thienyl)benzimidazole is the inhibition of cancer cell growth and the induction of apoptosis . These effects are achieved through the compound’s interaction with its targets and its interference with various cellular processes .
Biochemische Analyse
Biochemical Properties
2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), which is upregulated in inflammation and cancer . The interaction between this compound and mPGES-1 involves binding to the enzyme’s active site, thereby preventing the conversion of prostaglandin H2 to PGE2.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in A549 cell lines, this compound has been observed to induce cell cycle arrest in the G0/G1 phase, leading to apoptosis and necrosis at higher concentrations . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of mPGES-1 is a prime example, where it binds to the enzyme’s active site, blocking its catalytic activity . This inhibition results in decreased levels of PGE2, a pro-inflammatory mediator. Furthermore, this compound may also interact with other proteins and enzymes, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on mPGES-1 and other targets, resulting in sustained alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II biotransformations. Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that may retain or lose biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments. Additionally, binding proteins may influence the localization and accumulation of this compound in specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. Targeting signals and post-translational modifications may play a role in directing this compound to these compartments, ensuring its proper localization and function .
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJNCCUXIRAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)
![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)
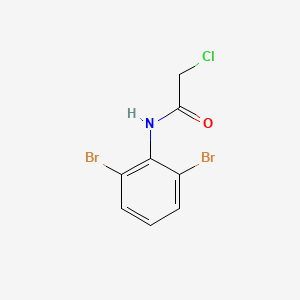

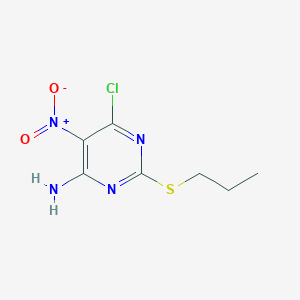
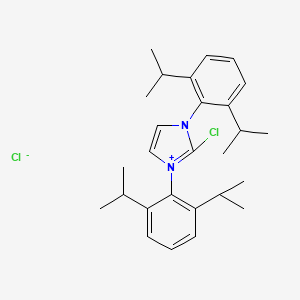
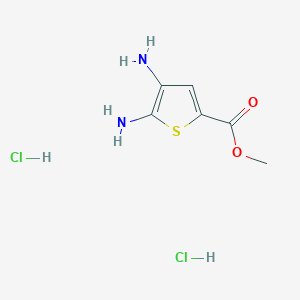
![6-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1429398.png)
![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)


![N-[1-(5-carbaMoylAdaMantan-2-ylaMino)-1-oxo-2-Methyl-2-propanyl]-2-fluorobenzenesulfonaMid](/img/structure/B1429403.png)

